7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
CAS No.: 135499-88-6
Cat. No.: VC7945399
Molecular Formula: C31H27N
Molecular Weight: 413.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135499-88-6 |
|---|---|
| Molecular Formula | C31H27N |
| Molecular Weight | 413.6 g/mol |
| IUPAC Name | 7-(2,2-diphenylethenyl)-4-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole |
| Standard InChI | InChI=1S/C31H27N/c1-4-11-24(12-5-1)28(25-13-6-2-7-14-25)21-23-19-20-31-29(22-23)27-17-10-18-30(27)32(31)26-15-8-3-9-16-26/h1-9,11-16,19-22,27,30H,10,17-18H2 |
| Standard InChI Key | KHSAHMCGJDNDEG-UHFFFAOYSA-N |
| SMILES | C1CC2C(C1)N(C3=C2C=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
| Canonical SMILES | C1CC2C(C1)N(C3=C2C=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The molecule’s architecture centers on a hexahydrocyclopenta[b]indole system, a bicyclic framework comprising a five-membered cyclopentane ring fused to an indole moiety. The 7-position is substituted with a 2,2-diphenylvinyl group (–CH=C(Ph)2), while the 4-position bears a phenyl group (–C6H5) . This substitution pattern introduces steric bulk and electronic effects that influence the compound’s reactivity and physical properties.
The IUPAC name, 7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole, reflects the stereochemistry and saturation of the bicyclic system. The “hexahydro” descriptor indicates six hydrogen atoms added to the parent cyclopenta[b]indole structure, resulting in partial saturation of the fused rings .
Molecular Geometry and Stereoelectronic Effects
Density functional theory (DFT) calculations on analogous compounds suggest that the diphenylvinyl group adopts a nearly planar conformation due to conjugation between the vinyl π-system and adjacent aromatic rings . This planarity enhances intramolecular charge transfer (ICT) characteristics, a property leveraged in photoelectric applications. The phenyl group at the 4-position occupies an axial position relative to the bicyclic core, contributing to steric hindrance that may influence crystallization behavior .
Synthesis and Manufacturing
Palladium-Catalyzed Cross-Coupling Approaches
A generalized synthesis route for hexahydrocyclopenta[b]indole derivatives involves palladium-catalyzed cross-coupling reactions. For example, 4-aryl-substituted analogs are synthesized via Buchwald-Hartwig amination between brominated aromatic precursors and the hexahydrocyclopenta[b]indole core .
Representative Procedure:
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Reagents:
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1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole (1.15 g, 7.22 mmol)
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Brominated aryl precursor (e.g., 2-bromo-9,9-dimethylfluorene, 1.395 g, 5.11 mmol)
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Palladium acetate (0.083 g, 0.41 mmol)
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Tri-tert-butylphosphine (0.070 g, 0.35 mmol)
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Potassium tert-butoxide (0.956 g, 8.52 mmol)
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Toluene (15 mL)
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Conditions:
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Reaction temperature: 80°C
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Duration: 72 hours
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Purification: Column chromatography (hexane/dichloromethane, 10:1 v/v)
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This method, while optimized for fluorenyl-substituted derivatives, is adaptable to phenyl variants by substituting the brominated precursor.
Challenges in Stereochemical Control
Physical and Chemical Properties
Thermodynamic Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C31H27N | |
| Molecular Weight | 413.553 g/mol | |
| Exact Mass | 413.214 Da | |
| LogP (Octanol-Water) | 8.128 | |
| PSA (Polar Surface Area) | 3.24 Ų | |
| Predicted Density | 1.143–1.203 g/cm³ |
The high LogP value indicates strong lipophilicity, suggesting preferential solubility in nonpolar solvents like toluene or dichloromethane. The low polar surface area (PSA) correlates with weak intermolecular hydrogen bonding, consistent with its crystalline morphology .
Spectroscopic Characterization
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1H NMR (CDCl3): Key signals include:
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UV-Vis: Analogous compounds exhibit absorption maxima near 350–400 nm, attributed to π→π* transitions in the conjugated diphenylvinyl system .
Applications and Industrial Relevance
Photoelectric Materials
QC-615 (CAS 213670-22-5), a methyl-substituted analog, demonstrates utility in organic light-emitting diodes (OLEDs) due to its high charge carrier mobility (μ ≈ 10⁻³ cm²/V·s) . While direct data for the phenyl-substituted variant is lacking, its structural similarity suggests comparable performance in:
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Organic Photovoltaics (OPVs): As electron donor materials in bulk heterojunction cells.
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Electroluminescent Devices: Emissive layers in OLED displays .
Toner Additives
The compound’s thermal stability (predicted decomposition temperature >300°C) and triboelectric properties make it suitable for use in laser printer toners. Diphenylvinyl derivatives act as charge control agents (CCAs), regulating electrostatic interactions between toner particles .
Research Frontiers and Challenges
Stability Under Operational Conditions
Accelerated aging studies on QC-615 reveal a 15% efficiency loss in OLEDs after 1,000 hours at 85°C, attributed to oxidative degradation of the diphenylvinyl moiety . Stabilization strategies under investigation include:
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Incorporation of antioxidant additives (e.g., hindered phenols).
Scalability of Synthesis
Current palladium-catalyzed routes suffer from high catalyst loading (7–10 mol%) and prolonged reaction times (>72 hours). Continuous flow chemistry approaches, utilizing immobilized Pd catalysts, may enhance throughput and reduce costs .
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